Cas no 2034315-34-7 (3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide)

3-Fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide is a specialized organic compound featuring a benzamide core substituted with a fluoro-methoxy group and a thiophene-pyridine hybrid moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for drug discovery targeting receptor modulation or enzyme inhibition. The presence of fluorine enhances metabolic stability, while the methoxy group may influence binding affinity. The thiophene-pyridine segment contributes to π-stacking interactions, improving target engagement. This compound is suited for research applications requiring precise molecular interactions, such as kinase or GPCR studies. Its well-defined synthetic route ensures reproducibility for investigative or developmental purposes.
3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide structure
2034315-34-7 structure
商品名:3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide
CAS番号:2034315-34-7
MF:C18H15FN2O2S
メガワット:342.387306451797
CID:5377458

3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3-fluoro-4-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide
    • 3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide
    • インチ: 1S/C18H15FN2O2S/c1-23-15-7-6-12(10-14(15)19)18(22)21-11-13-4-2-8-20-17(13)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22)
    • InChIKey: QWKJBSCWRJYJSG-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=CN=C1C1SC=CC=1)(=O)C1=CC=C(OC)C(F)=C1

3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6482-7710-4mg
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034315-34-7
4mg
$66.0 2023-09-08
Life Chemicals
F6482-7710-30mg
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034315-34-7
30mg
$119.0 2023-09-08
Life Chemicals
F6482-7710-50mg
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034315-34-7
50mg
$160.0 2023-09-08
Life Chemicals
F6482-7710-1mg
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034315-34-7
1mg
$54.0 2023-09-08
Life Chemicals
F6482-7710-10mg
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034315-34-7
10mg
$79.0 2023-09-08
Life Chemicals
F6482-7710-2μmol
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034315-34-7
2μmol
$57.0 2023-09-08
Life Chemicals
F6482-7710-25mg
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034315-34-7
25mg
$109.0 2023-09-08
Life Chemicals
F6482-7710-5μmol
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034315-34-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6482-7710-100mg
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034315-34-7
100mg
$248.0 2023-09-08
Life Chemicals
F6482-7710-40mg
3-fluoro-4-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide
2034315-34-7
40mg
$140.0 2023-09-08

3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide 関連文献

3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamideに関する追加情報

Exploring 3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide (CAS No. 2034315-34-7): A Comprehensive Overview

In the realm of organic chemistry and pharmaceutical research, 3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide (CAS No. 2034315-34-7) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its fluorinated and methoxy-substituted benzamide core, coupled with a thiophene-pyridine hybrid side chain, presents a fascinating case study for researchers exploring small-molecule drug discovery and medicinal chemistry.

The molecular architecture of 3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide combines several pharmacologically relevant motifs. The fluoro and methoxy groups on the benzamide ring are known to influence bioavailability and metabolic stability, while the thiophene-pyridine moiety may contribute to target binding affinity. Such combinations are frequently explored in the context of kinase inhibitors and GPCR modulators, aligning with current trends in precision medicine.

Recent advancements in AI-driven drug design have highlighted compounds like 2034315-34-7 as promising candidates for virtual screening. Computational studies suggest its potential interaction with protein targets involved in inflammation and oncology – two of the most searched therapeutic areas in biomedical research. The compound's logP and polar surface area values, estimated through QSAR modeling, indicate favorable drug-like properties, making it relevant to discussions about Lipinski's Rule of Five compliance.

Synthetic routes to 3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide typically involve amide coupling strategies between appropriately functionalized benzoyl chlorides and aminomethyl pyridine intermediates. The thiophene incorporation often employs cross-coupling reactions, reflecting modern trends in heterocyclic chemistry. These methods align with the pharmaceutical industry's growing emphasis on atom-economical synthesis and green chemistry principles – topics frequently searched by chemistry professionals.

From an analytical perspective, characterization of CAS 2034315-34-7 typically involves NMR spectroscopy (particularly 19F NMR for the fluorine moiety), mass spectrometry, and HPLC purity analysis. The compound's chromatographic behavior and spectral fingerprints are of particular interest to researchers developing analytical methods for structurally similar compounds. This connects to broader discussions about quality control in pharmaceutical development.

The potential biological activities of 3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide remain an area of active investigation. While specific target data may be proprietary, compounds with this scaffold have shown promise in preliminary studies related to cellular signaling pathways. This aligns with current research trends focusing on pathway modulation rather than single-target inhibition – a paradigm shift often discussed in drug development circles.

In the context of intellectual property landscape, derivatives of 2034315-34-7 have appeared in patent applications related to therapeutic compositions, particularly those addressing unmet medical needs. This reflects the compound's relevance to pharmaceutical innovation – a hot topic in both academic and industrial settings. The structural versatility of this chemical entity allows for numerous derivatization possibilities, making it valuable for structure-activity relationship studies.

From a safety perspective, while 3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide is not classified as hazardous, standard laboratory precautions for handling organic compounds apply. Proper personal protective equipment and ventilation should be maintained, consistent with laboratory safety protocols that are increasingly emphasized in chemical education and training programs worldwide.

The commercial availability of CAS 2034315-34-7 through specialty chemical suppliers has facilitated its study across multiple research institutions. Its growing presence in compound libraries for high-throughput screening initiatives underscores its potential as a lead compound in various discovery programs. This connects to broader discussions about chemical diversity in drug discovery – a frequently searched topic among medicinal chemists.

Looking forward, 3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide represents an interesting case study in rational drug design. Its structural features embody several contemporary principles in molecular optimization, including balanced lipophilicity, strategic halogen placement, and incorporation of privileged structures. As research continues to explore the boundaries of small-molecule therapeutics, compounds like this will likely play important roles in advancing our understanding of chemical-biological interactions.

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